1-(Pyridin-3-yl)pentan-1-amine
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Overview
Description
1-(Pyridin-3-yl)pentan-1-amine is an organic compound that features a pyridine ring attached to a pentylamine chain This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the aliphatic characteristics of pentylamine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)pentan-1-amine can be synthesized through several methods. One common approach involves the reaction of pyridine with pentylamine under specific conditions. The reaction typically requires a catalyst and may involve steps such as alkylation or amination. For instance, the use of Grignard reagents or other organometallic compounds can facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation, crystallization, and purification to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)pentan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Pyridin-3-yl)pentan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Pyridin-3-yl)pentan-1-amine exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents like PhI(OAc)2 and TEMPO . These interactions can lead to the formation of reactive intermediates that further react to form the final products.
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)pentan-1-amine
- 1-(Pyridin-4-yl)pentan-1-amine
- 1-(Pyridin-3-yl)butan-1-amine
Comparison: 1-(Pyridin-3-yl)pentan-1-amine is unique due to the position of the pyridine ring and the length of the pentylamine chain. This specific structure influences its reactivity and interactions with other molecules. Compared to its analogs, such as 1-(Pyridin-2-yl)pentan-1-amine and 1-(Pyridin-4-yl)pentan-1-amine, the position of the nitrogen atom in the pyridine ring can significantly affect the compound’s chemical properties and biological activity .
Properties
IUPAC Name |
1-pyridin-3-ylpentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-6-10(11)9-5-4-7-12-8-9/h4-5,7-8,10H,2-3,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBYBHDBWKITIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CN=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502522 |
Source
|
Record name | 1-(Pyridin-3-yl)pentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343271-89-6 |
Source
|
Record name | 1-(Pyridin-3-yl)pentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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